molecular formula C6H12O3 B2835256 (3-Methoxyoxolan-3-yl)methanol CAS No. 1781054-53-2

(3-Methoxyoxolan-3-yl)methanol

Cat. No.: B2835256
CAS No.: 1781054-53-2
M. Wt: 132.159
InChI Key: MCAGRGVREBRYLZ-UHFFFAOYSA-N
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Description

(3-Methoxyoxolan-3-yl)methanol is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also known by its IUPAC name, (3-methoxytetrahydrofuran-3-yl)methanol . This compound is characterized by the presence of a methoxy group attached to an oxolane ring, which is further connected to a methanol group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

(3-Methoxyoxolan-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: this compound is employed in the production of polymers, resins, and other specialty chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H227, H315, H319, and H335 . These codes indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions should be taken when handling this compound, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxolan-3-yl)methanol typically involves the reaction of 3-methoxytetrahydrofuran with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), Amines (e.g., NH3)

Major Products Formed:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated compounds, Aminated compounds

Mechanism of Action

The mechanism of action of (3-Methoxyoxolan-3-yl)methanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s methoxy and methanol groups play a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    (3-Hydroxyoxolan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Methoxyoxolan-2-yl)methanol: Similar structure but with the methoxy group attached to a different position on the oxolane ring.

Uniqueness: (3-Methoxyoxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-methoxyoxolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-6(4-7)2-3-9-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAGRGVREBRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781054-53-2
Record name (3-methoxyoxolan-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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